molecular formula C8H10BrNO B1459019 3-Bromo-4-isopropoxypyridine CAS No. 1289271-27-7

3-Bromo-4-isopropoxypyridine

Cat. No.: B1459019
CAS No.: 1289271-27-7
M. Wt: 216.07 g/mol
InChI Key: ORZBSKUGXMIXQZ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine ring, a nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products, including alkaloids and vitamins. indiamart.com In modern organic synthesis, the pyridine scaffold is highly valued for several key reasons. Its heteroaromatic nature influences the electronic properties of molecules, often imparting favorable characteristics such as improved solubility and metabolic stability in drug candidates. indiamart.com The nitrogen atom can act as a hydrogen bond acceptor and a basic center, which is crucial for molecular recognition and binding to biological targets. Furthermore, the pyridine ring can be readily functionalized, allowing for the systematic exploration of chemical space in drug discovery and the fine-tuning of material properties.

Overview of Brominated Pyridine Derivatives in Chemical Research

Among the various halogenated pyridines, brominated derivatives stand out for their exceptional utility as synthetic intermediates. The carbon-bromine bond in bromopyridines is sufficiently reactive to participate in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. libretexts.org These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from simpler precursors. The bromine atom can be replaced with a variety of other functional groups, making bromopyridines versatile synthons for introducing diversity into molecular structures. This reactivity has been harnessed in the synthesis of numerous biologically active compounds and functional materials.

Research Landscape of 3-Bromo-4-isopropoxypyridine: A Focused Perspective

Within the family of brominated pyridines, this compound (CAS No. 1289271-27-7) has emerged as a valuable building block in specialized areas of chemical research. bldpharm.com Its structure, featuring a bromine atom at the 3-position and an isopropoxy group at the 4-position, offers a unique combination of reactivity and steric and electronic properties. The bromine atom serves as a handle for cross-coupling reactions, while the isopropoxy group can influence the molecule's solubility and conformational preferences. Research involving this compound is primarily focused on its use as an intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and agrochemical development. indiamart.comlookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6(2)11-8-3-4-10-5-7(8)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZBSKUGXMIXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromo 4 Isopropoxypyridine

Precursor-Based Synthesis Routes to 3-Bromopyridine (B30812) Derivatives

The foundation for synthesizing the target compound lies in the effective preparation of 3-bromopyridine precursors. This often involves either direct bromination of a pyridine (B92270) ring or the chemical transformation of other functional groups into a bromine atom.

Direct bromination of the parent pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. chempanda.com Such reactions require harsh conditions and often result in low yields or mixtures of products. chempanda.com However, the presence of activating groups, such as amino or hydroxyl functionalities, facilitates the bromination process by increasing the electron density of the ring. chempanda.com

For instance, 2-aminopyridine (B139424) can be effectively brominated. A common method involves dissolving 2-aminopyridine in a solvent like acetic acid and then adding bromine, often controlling the temperature to manage the reaction's exothermicity and prevent the premature precipitation of salts. patsnap.comorgsyn.org The amino group directs the substitution, although the final position of the bromine can vary based on reaction conditions.

Another strategy involves the bromination of pyridones (hydroxypyridines), which exist in equilibrium with their keto tautomers and are more susceptible to electrophilic attack than pyridine itself. acs.org

Table 1: Examples of Pyridine Bromination Reactions

Starting Material Brominating Agent Conditions Product(s) Reference
2-Aminopyridine Bromine in Acetic Acid 0°C to 57°C 2-Amino-3-bromopyridine / 2-Amino-5-bromopyridine patsnap.comorgsyn.org
Pyridine Bromine Monofluoride Trichlorofluoromethane Brominated Pyridines chempanda.com

This table is interactive. Click on the headers to sort.

A more versatile and widely used approach for installing a bromine atom at a specific position on the pyridine ring is through the transformation of precursor functional groups, particularly amino and nitro groups.

The conversion of an aminopyridine to a bromopyridine is classically achieved via a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid (like hydrobromic acid) at low temperatures (typically 0°C or below). orgsyn.orgwikipedia.org The resulting diazonium salt is then decomposed by a copper(I) bromide catalyst to yield the desired bromopyridine. This method is highly effective for producing various bromopyridine isomers, such as 2-bromopyridine (B144113) from 2-aminopyridine. orgsyn.orgwikipedia.org

Nitropyridines can also serve as precursors to bromopyridines. The synthesis typically proceeds in two steps: first, the nitro group is reduced to an amino group, commonly using reagents like iron powder in acetic acid or catalytic hydrogenation (e.g., with Pd/C). google.com The resulting aminopyridine is then converted to the bromopyridine via the diazotization and bromination sequence described above. google.com For example, 2-bromo-3-nitropyridine (B22996) can be reduced to 3-amino-2-bromopyridine, which can then undergo further transformation.

Table 2: Synthesis of Bromopyridines from Amino and Nitro Precursors

Precursor Reagents Key Intermediate Final Product Reference
2-Aminopyridine 1. HBr, Br₂, NaNO₂; 2. NaOH Diazonium Salt 2-Bromopyridine orgsyn.org
2-Amino-3-nitropyridine 1. HBr, CuBr, NaNO₂ Diazonium Salt 2-Bromo-3-nitropyridine
2-Methyl-3-nitropyridine 1. Pd/C, H₂; 2. HBr, Br₂, NaNO₂ 2-Methyl-3-aminopyridine 2-Methyl-3-bromopyridine google.com

This table is interactive. Click on the headers to sort.

Strategic Introduction of the Isopropoxy Moiety

The second key structural element of the target molecule is the isopropoxy group at the C-4 position. Its introduction requires specific alkoxylation strategies that ensure correct placement on the pyridine ring.

The introduction of an alkoxy group onto a pyridine ring is most commonly achieved through nucleophilic aromatic substitution (SNAr). wikipedia.org In this reaction, a pyridine ring bearing a good leaving group, typically a halogen atom (Cl, F), is treated with an alkoxide, such as sodium isopropoxide. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of the nucleophile, especially at the C-2 and C-4 positions. wikipedia.org

Another approach involves the activation of the pyridine ring by forming a pyridine N-oxide. wikipedia.orgresearchgate.net The N-oxide functionality activates the C-2 and C-4 positions towards nucleophilic attack and can also be used as a directing group in metal-catalyzed C-H alkoxylation reactions. beilstein-journals.org After the substitution reaction, the N-oxide can be removed by deoxygenation. wikipedia.org

Achieving regioselectivity, particularly for substitution at the C-4 position, is a critical challenge in pyridine chemistry. When a 3-halopyridine is subjected to nucleophilic substitution, the outcome can be complex. One advanced method involves the generation of a pyridyne intermediate. For instance, treating a 3-halopyridine with a strong base like potassium hexamethyldisilazide (KHMDS) can lead to a 3,4-pyridyne intermediate, which can then be trapped by a nucleophile, such as an alcohol, to yield a 4-alkoxypyridine. thieme-connect.com

More recently, methods utilizing blocking groups have been developed to achieve exquisite regiocontrol. A temporary blocking group can be installed on the pyridine ring to direct a subsequent reaction, such as a Minisci-type alkylation, to a specific position like C-4. nih.govorganic-chemistry.org While developed for alkylation, the principle of using directing or blocking groups is a cornerstone of modern regioselective synthesis. For alkoxylation, the choice of a precursor that is already halogenated at the 3-position and has a suitable leaving group at the 4-position (e.g., 3-bromo-4-chloropyridine) is the most direct and common strategy to ensure the desired regiochemical outcome.

Convergence of Halogenation and Alkoxylation in 3-Bromo-4-isopropoxypyridine Synthesis

The most logical and convergent synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction as the final key step. This strategy combines the two previously discussed methodologies: the use of a pre-functionalized 3-bromopyridine derivative and a regioselective alkoxylation reaction.

The synthetic route commences with a pyridine precursor that already contains a bromine atom at the 3-position and a suitable leaving group, such as chlorine or fluorine, at the 4-position. A prime candidate for this precursor is 3-bromo-4-chloropyridine (B1270894) .

The synthesis proceeds as follows:

Precursor Synthesis : Preparation of 3-bromo-4-chloropyridine. This intermediate can be synthesized from commercially available starting materials such as 4-chloropyridine (B1293800) through a bromination step, or from 3-bromo-4-pyridone.

Nucleophilic Substitution : The 3-bromo-4-chloropyridine is then subjected to a reaction with sodium isopropoxide or potassium isopropoxide. The isopropoxide is typically generated in situ by reacting isopropanol (B130326) with a strong base like sodium hydride (NaH) or potassium tert-butoxide.

Reaction Conditions : The substitution reaction is generally carried out in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and may require heating to proceed at a reasonable rate. The chlorine atom at the C-4 position is an excellent leaving group in this SNAr reaction, readily displaced by the isopropoxide nucleophile.

This convergent approach is highly efficient as it ensures the correct placement of both the bromine and the isopropoxy substituents, leading directly to the desired product, This compound . A similar strategy has been noted for related structures, underscoring the utility of this convergent design. core.ac.uk

Sequential Reaction Pathway Design

The synthesis of this compound can be approached through carefully designed sequential reaction pathways. One of the most logical and explored routes involves the initial synthesis of a substituted pyridine ring, followed by the introduction of the bromo and isopropoxy groups in a regioselective manner.

A plausible and effective strategy is the directed ortho-metalation (DoM) of a 4-alkoxypyridine. wikipedia.orguwindsor.caarkat-usa.org The alkoxy group at the C-4 position can act as a directing group, facilitating the deprotonation of the C-3 position by a strong base, such as an organolithium reagent. This is followed by quenching with an electrophilic bromine source.

A representative, albeit for a methoxy (B1213986) analogue, sequential pathway is as follows:

Synthesis of 4-Isopropoxypyridine (B1275052): This can be achieved through nucleophilic substitution of 4-chloropyridine hydrochloride with sodium isopropoxide.

Directed ortho-Metalation: The 4-isopropoxypyridine is treated with a strong lithium base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (THF). researchgate.netorganic-chemistry.org The isopropoxy group directs the lithiation to the C-3 position. arkat-usa.org

Bromination: The resulting 3-lithiated pyridine intermediate is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromo-1,1,2,2-tetrachloroethane, to yield this compound. arkat-usa.org

An alternative sequential pathway could involve the bromination of a pre-existing 4-substituted pyridine. For instance, the synthesis of 3-bromo-4-methylpyridine (B15001) has been reported from 4-methyl-3-nitropyridine (B1297851). google.com A similar strategy for the target molecule could be envisioned, although it would require the challenging selective introduction of the isopropoxy group.

One-Pot and Cascade Approaches

For example, copper-catalyzed three-component cascade annulation reactions have been developed for the synthesis of polysubstituted pyridines from ketoxime acetates, aldehydes, and activated methylene (B1212753) compounds. organic-chemistry.org Such a strategy, if adapted, could potentially construct the substituted pyridine core of the target molecule in a single, efficient step.

Another approach involves metal-free cascade processes, such as a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization, to form highly functionalized pyridines. acs.org While not directly applied to this compound, these innovative methods highlight the direction of current research in pyridine synthesis.

Optimization of Reaction Parameters and Reaction Conditions

The yield and purity of this compound are highly dependent on the careful optimization of reaction parameters.

Solvent Effects and Catalyst Selection

The choice of solvent and catalyst is critical in the synthesis of substituted pyridines. In the directed ortho-metalation route, aprotic polar solvents like tetrahydrofuran (THF) are commonly used to solvate the organolithium intermediates. uwindsor.caresearchgate.net

For bromination reactions, the choice of solvent can influence the reactivity and selectivity. While pyridine itself can catalyze bromination, the use of co-solvents like acetic acid or chloroform (B151607) has been explored to achieve homogeneous reaction conditions. cdnsciencepub.com

In industrial settings, palladium-catalyzed reactions are often employed for the synthesis of pyridine derivatives. For instance, in Suzuki-Miyaura coupling reactions of halopyridines, a catalyst system consisting of a palladium source like Pd(OAc)₂ and a suitable ligand, such as a benzimidazolium salt, can be effective. mdpi.com The choice of base, such as K₂CO₃, is also crucial for the catalytic cycle.

Below is a table summarizing catalyst and solvent effects in related pyridine syntheses:

Reaction TypeCatalystSolventObservationsReference
Suzuki-Miyaura CouplingPd(OAc)₂/Benzimidazolium SaltDMFGood yields for cross-coupling of halopyridines. mdpi.com
Directed ortho-Metalationn-BuLi or LDATHFEffective for lithiation of alkoxypyridines at low temperatures. arkat-usa.orgresearchgate.net
BrominationPyridineAcetic AcidProvides a homogeneous medium for the reaction. cdnsciencepub.com
Cascade AnnulationCuBrDMSOOptimal for the synthesis of multisubstituted pyridines. organic-chemistry.org

Temperature and Pressure Control in High-Yield Syntheses

Temperature and pressure are key parameters in optimizing the synthesis of brominated pyridines. In the directed ortho-metalation step, maintaining a low temperature, typically -78 °C , is essential to ensure the stability of the highly reactive lithiated intermediate and to prevent side reactions. researchgate.net

For bromination reactions, the temperature can vary significantly depending on the substrate and the brominating agent. Some procedures require elevated temperatures to overcome the deactivation of the pyridine ring towards electrophilic substitution. For example, the bromination of pyridine with bromine in the presence of sulfuric acid is carried out at 130-140 °C . google.com

In industrial processes, reactions are often carried out under pressure to increase the reaction rate and to handle gaseous reagents. For the synthesis of 3-bromo-4-methylpyridine, a hydrogenation step is performed in an autoclave under a hydrogen pressure of 0.5 MPa . google.com

The following table illustrates the impact of temperature and pressure on the yield of related bromopyridine syntheses:

ReactionTemperature (°C)PressureYieldReference
Bromination of Pyridine130-140Atmospheric72% google.com
Hydrogenation of 4-Methyl-3-nitropyridine300.5 MPa97% google.com
Bromination of p-Acetotoluide50-55AtmosphericHigh orgsyn.org

Patented Synthetic Routes for this compound and Related Structural Motifs

Analysis of Industrial Synthetic Strategies

The industrial synthesis of brominated pyridines often prioritizes the use of readily available and inexpensive starting materials, mild reaction conditions, and simple work-up procedures.

A common strategy for the synthesis of 3-bromopyridine involves the direct bromination of pyridine. One patented method describes the dropwise addition of bromine to a solution of pyridine in 80-95% sulfuric acid at 130-140 °C. google.com This method is claimed to be suitable for industrial production due to its high yield and simple steps.

Another patented approach for preparing 3-bromo-4-methylpyridine involves a two-step process: google.com

Hydrogenation: Catalytic hydrogenation of 4-methyl-3-nitropyridine using a Pd/C or Raney Ni catalyst in methanol.

Bromination: The resulting 4-methyl-3-aminopyridine is converted to its salt and then treated with bromine and sodium nitrite at low temperatures (-10 to 0 °C).

This method highlights the use of a Sandmeyer-type reaction, a common industrial practice for introducing bromine into an aromatic ring via a diazonium salt intermediate. The reported advantages include mild reaction conditions, ease of operation, and high yield, making it suitable for mass production. google.com These strategies could be adapted for the large-scale synthesis of this compound.

Novel Methodologies in Intellectual Property Filings

The pursuit of efficient and scalable synthetic routes for key pharmaceutical intermediates is a significant driver of innovation in chemical process development. Intellectual property filings, such as patent applications, often provide a glimpse into these novel methodologies, detailing advancements that may not yet be published in peer-reviewed academic literature. In the context of this compound, a valuable building block in medicinal chemistry, a notable synthetic approach has been disclosed in a recent patent application. This method highlights a practical and effective means of preparing the target compound, showcasing the ongoing efforts to optimize the synthesis of such crucial chemical entities.

One of the prominent examples of a synthetic preparation for this compound is detailed in the international patent application WO2018160521A2. While the primary focus of this document is on the development of novel inhibitors of (alpha-v)(beta-6) integrin for the treatment of various fibrotic diseases, it provides a clear and concise procedure for the synthesis of this compound as a key intermediate. This methodology is a valuable data point in understanding the practical synthesis of this compound on a laboratory scale, with potential for scale-up.

The synthesis described in the patent starts from 3-bromo-4-hydroxypyridine and employs a Williamson ether synthesis to introduce the isopropoxy group. This reaction is a classic and well-understood method for forming ethers, but its application to this specific substrate, as detailed in the patent, provides a concrete example of its utility in the preparation of this particular substituted pyridine.

The process involves the reaction of 3-bromo-4-hydroxypyridine with 2-bromopropane (B125204) in the presence of a base, cesium carbonate (Cs2CO3), and a polar aprotic solvent, N,N-dimethylformamide (DMF). The reaction is conducted at an elevated temperature to facilitate the nucleophilic substitution. Following the reaction, a standard aqueous work-up and extraction are performed, and the crude product is purified by silica (B1680970) gel column chromatography to yield the desired this compound as a colorless oil. The reported yield for this transformation is 76%, which represents a good efficiency for this type of reaction.

The details of this synthetic step, as extracted from the patent filing, are summarized in the interactive data table below.

Interactive Data Table: Synthesis of this compound

ParameterDetails
Starting Material 3-Bromo-4-hydroxypyridine
Reagent 2-Bromopropane
Base Cesium Carbonate (Cs2CO3)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 80 °C
Reaction Time 12 hours
Purification Method Silica gel column chromatography (petroleum ether:ethyl acetate (B1210297) = 5:1)
Product This compound
Yield 76%
Patent Reference WO2018160521A2 google.com

This synthetic route, disclosed within an intellectual property filing, underscores the importance of such documents as a source of practical and novel chemical information. While the ultimate goal of the patent is to protect a new class of therapeutic agents, the enabling chemistry described within provides valuable insights for synthetic chemists working in the field. The choice of reagents and conditions in this procedure offers a reliable method for obtaining this compound, a compound that serves as a critical precursor for more complex molecular architectures.

Reaction Mechanisms and Reactivity of 3 Bromo 4 Isopropoxypyridine

Cross-Coupling Reactions Involving the C-Br Bond

The carbon-bromine bond in 3-bromo-4-isopropoxypyridine is a key site for synthetic transformations, particularly for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Palladium catalysts are highly effective in activating the C-Br bond of this compound, enabling its reaction with a variety of carbon-based nucleophiles. This facilitates the introduction of diverse functional groups onto the pyridine (B92270) ring.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org

The general mechanism involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate. wikipedia.orgnih.gov This step involves the insertion of palladium into the carbon-bromine bond. wikipedia.org

Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex, displacing the halide. wikipedia.orgdiva-portal.org This step requires a base to activate the organoboron compound. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst. wikipedia.org

In the context of this compound, Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents at the 3-position. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and preventing side reactions like debromination. For instance, a catalyst system comprising a palladium source like Pd₂(dba)₃ and a suitable phosphine (B1218219) ligand is often effective. nih.gov The use of bulky, electron-rich phosphine ligands can enhance the reactivity of the catalyst, enabling the coupling of even challenging substrates. nih.gov

A study on the Suzuki-Miyaura coupling of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one highlighted the importance of the catalyst system in preventing debromination, a common side reaction. rsc.org The use of a tandem catalyst system, XPhosPdG2/XPhos, was found to be effective for a range of aryl and heteroaryl boronic acids. rsc.org

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Halopyridines

Entry Halopyridine Boronic Acid Catalyst System Base Solvent Yield (%)
1 3,5-bis(trifluoromethyl)bromobenzene 2-pyridylboronate Pd₂(dba)₃ / Ligand 1 K₃PO₄ Dioxane 82
2 4-bromoanisole 2-pyridylboronate Pd₂(dba)₃ / Ligand 1 K₃PO₄ Dioxane 74

Data adapted from a study on the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. nih.gov The specific ligand "1" refers to 2-(dicyclohexylphosphino)biphenyl.

The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction is a powerful tool for the vinylation of aromatic rings. beilstein-journals.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination to form the product, and regeneration of the catalyst. libretexts.org

The regioselectivity of the Heck reaction, particularly with electron-rich olefins, can be influenced by both steric and electronic factors. diva-portal.org While classical Heck conditions with electron-poor olefins typically yield the trans-E-substituted product, reactions with electron-rich olefins can produce a mixture of isomers. diva-portal.org For this compound, the Heck reaction would introduce a vinyl group at the 3-position of the pyridine ring.

The choice of catalyst and ligands is critical. Palladium acetate (B1210297) (Pd(OAc)₂) combined with phosphine ligands like PPh₃ is a common catalytic system. beilstein-journals.org The development of N-heterocyclic carbene (NHC) palladium complexes has provided highly stable and active catalysts for Heck reactions, often allowing for lower catalyst loadings and milder reaction conditions. mdpi.com

Table 2: Catalyst Systems for Heck Reactions

Catalyst Ligand Substrate Key Features
Pd(OAc)₂ PPh₃ 3-bromoindazoles Efficient for vinylation. beilstein-journals.org
Pd(OAc)₂ N-heterocyclic carbenes Aryl bromides High thermal stability, suitable for high-temperature reactions. mdpi.com

The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a widely used method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

The catalytic cycle involves the palladium-catalyzed activation of the C-Br bond and the copper-catalyzed formation of a copper(I) acetylide. Transmetalation of the alkynyl group from copper to palladium, followed by reductive elimination, yields the final product. researchgate.net

In recent years, copper-free Sonogashira reactions have been developed to avoid issues associated with the use of copper, such as the formation of homocoupled alkyne byproducts. nih.gov These methods often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) palladium complexes. libretexts.org For this compound, the Sonogashira coupling provides a direct route to 3-alkynyl-4-isopropoxypyridines, which are valuable intermediates in medicinal chemistry. researchgate.net

Table 3: Conditions for Sonogashira Coupling

Catalyst System Substrate Alkyne Key Features
Pd(0)/Cu(I) Aryl/Vinyl Halides Terminal Alkynes Classical conditions, mild reaction. wikipedia.org
PdCl₂(PPh₃)₂/CuI Aryl Halides Terminal Alkynes Standard catalyst system.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over traditional methods for C-N bond formation. wikipedia.orgsnnu.edu.cn

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to yield the arylamine product. snnu.edu.cn The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective. snnu.edu.cn

For this compound, the Buchwald-Hartwig amination allows for the direct introduction of primary or secondary amine functionalities at the 3-position. This is a key transformation for the synthesis of various biologically active compounds.

Table 4: Generations of Buchwald-Hartwig Catalysts

Generation Ligand Type Substrate Scope
First P(o-tolyl)₃ Secondary amines, limited primary amines. wikipedia.org
Second Bidentate phosphines (e.g., BINAP, DPPF) Broader scope including primary amines. wikipedia.org

The Buchwald-Hartwig amination of halogenated pyridines, such as this compound, can present specific challenges. One significant issue is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can lead to catalyst deactivation or "poisoning". nih.govnih.gov This coordination can compete with the desired catalytic cycle, reducing the efficiency of the reaction.

Another challenge can be the relative reactivity of the halopyridine. Electron-deficient halopyridines are generally more reactive in nucleophilic aromatic substitution, while the reactivity in palladium-catalyzed reactions can be more complex. mdpi.com For this compound, the electron-donating isopropoxy group can influence the electronic properties of the pyridine ring and its reactivity in the coupling reaction.

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

Ligand Effects on C-N Cross-Coupling Efficiency

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. acs.orgorganic-chemistry.org In the case of this compound, a palladium-catalyzed reaction with an amine would be the standard approach. The efficiency of such a coupling is critically dependent on the choice of phosphine ligand coordinated to the palladium center.

Ligands play a crucial role in the catalytic cycle by influencing the rate of oxidative addition of the aryl bromide to the Pd(0) center, the stability of the resulting Pd(II) intermediate, and the facility of the final reductive elimination step to form the C-N bond and regenerate the catalyst. researchgate.net For electron-rich, sterically hindered bromopyridines, bulky and electron-rich phosphine ligands are generally required to promote efficient coupling.

While specific studies on this compound are not extensively documented, data from analogous systems, such as the coupling of 3-bromo-2-aminopyridine, demonstrate the importance of ligand selection. nih.gov Ligands like RuPhos, SPhos, and BINAP have shown high efficacy in achieving good yields for these challenging substrates. nih.gov The isopropoxy group at the 4-position in this compound is electron-donating, which can make oxidative addition more challenging compared to unsubstituted bromopyridines. Therefore, the use of highly active, bulky mono- or bidentate phosphine ligands would be essential for high-yielding C-N cross-coupling reactions.

Table 1: Representative Ligands for Buchwald-Hartwig Amination of Bromopyridines

Ligand Name Structure Key Features Typical Application
XPhos Bulky, electron-rich monophosphine General purpose for aryl bromides/chlorides
RuPhos Highly active, bulky ligand Coupling of hindered aryl halides and amines
BINAP Bidentate phosphine, provides stability First reliable ligand for primary amines acs.org

| BrettPhos | | Very bulky, electron-rich | Highly active for challenging substrates |

This table presents ligands commonly used for challenging Buchwald-Hartwig aminations, which would be applicable to this compound based on general principles.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond C-N bond formation, the bromine atom of this compound serves as a handle for various other transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. core.ac.uk For this compound, a Suzuki coupling would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position. The reaction conditions generally involve a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand, and a base (e.g., K₂CO₃, K₃PO₄) in a suitable solvent mixture, often including water. weizmann.ac.ilgoogle.com

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. googleapis.comgoogle.com It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. googleapis.comgoogle.com Applying this to this compound would yield 3-alkynyl-4-isopropoxypyridine derivatives, which are versatile intermediates for further transformations. ambeed.com

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. A patent describes the coupling of a similar compound, 5-bromo-3-isopropoxypyridine, with an olefinic side chain using palladium-catalyzed Heck reaction conditions, illustrating the viability of this transformation on the isopropoxypyridine scaffold. ambeed.com

Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, especially when activated by electron-withdrawing groups or when the leaving group is at an activated position. google.com

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen). In this compound, the bromine atom is at the 3-position, which is generally less activated towards SNAr compared to the 2- or 4-positions.

However, the substitution pattern can be complex. Nucleophilic attack can occur at the carbon bearing a suitable leaving group. In this molecule, the primary leaving group is the bromide at C3. Direct substitution at C3 is generally difficult for pyridines unless strongly activated. A more plausible SNAr pathway could involve attack at the C2 or C6 positions if a leaving group were present there. In the absence of a leaving group at an activated position, SNAr reactions on 3-halopyridines can sometimes proceed via an elimination-addition (benzyne-type) mechanism, which can lead to a mixture of products (cine-substitution), though this typically requires very strong bases like NaNH₂. Given the substituents, direct SNAr at C3 would be slow and require harsh conditions or specific activation.

The reactivity of the pyridine ring in SNAr is significantly influenced by both the ring nitrogen and the attached substituents.

Pyridine Nitrogen: The nitrogen atom is highly electronegative and withdraws electron density from the ring carbons, making the ring susceptible to nucleophilic attack. During the attack, a negatively charged intermediate (a Meisenheimer-like complex) is formed. The stability of this intermediate is key to the reaction's feasibility. If the attack occurs at the C2 or C4 position, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. For an attack at C3, this resonance stabilization involving the nitrogen is not possible, making the intermediate less stable and the reaction slower.

Substituent Effects:

Isopropoxy Group (at C4): The -OPr group is an electron-donating group through resonance but electron-withdrawing through induction. Its position para to the nitrogen means its electron-donating character can partially counteract the ring's inherent electron deficiency, potentially deactivating it towards SNAr compared to an unsubstituted pyridine. However, it can also stabilize an adjacent carbocation or destabilize a carbanion.

Bromo Group (at C3): The bromine atom is an electron-withdrawing group via induction, which slightly activates the ring towards nucleophilic attack. More importantly, it can function as the leaving group in the substitution reaction.

Organometallic Catalysis in Transformations of this compound

Organometallic catalysis is central to the functionalization of halo-pyridines like this compound, primarily through cross-coupling reactions where the catalyst and substrate are in the same phase.

Homogeneous catalysis refers to reactions where the catalyst is in the same phase as the reactants, typically in solution. This allows for high reactivity and selectivity under mild conditions. The transition metal-catalyzed reactions discussed previously (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) are all prime examples of homogeneous catalysis.

In these processes, a soluble palladium complex, generated in situ from a precursor like Pd(OAc)₂ and a phosphine ligand, is the active catalyst. The catalytic cycle for these transformations typically involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki) or Coordination/Deprotonation (for Heck/Sonogashira/Buchwald-Hartwig): The second reactant (e.g., boronic acid, alkene, alkyne, or amine) transfers its organic group to the palladium center.

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.

The choice of ligand, base, solvent, and temperature are all critical parameters that are optimized to ensure efficient turnover and high yield of the desired product. For a substrate like this compound, these catalytic systems provide the most powerful and versatile methods for its chemical modification.

Exploring Radical Pathways and Photochemical Reactivity

The reactivity of this compound extends to pathways involving highly energetic species such as radicals and other reactive intermediates. Photochemical methods, particularly, provide powerful tools for activating the carbon-bromine bond to forge new molecular connections under mild conditions.

A key aspect of the reactivity of halopyridines is their ability to form transient, highly reactive intermediates like pyridynes. A 3,4-pyridyne intermediate can be generated from precursors like this compound. This is typically achieved through dehydrohalogenation, often involving ortho-lithiation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by the elimination of lithium bromide as the mixture warms. psu.edu The presence of an electron-donating alkoxy group, such as isopropoxy, can influence the stability and subsequent reaction of the pyridyne intermediate. psu.edusci-hub.ru

Once formed, these pyridyne intermediates are potent electrophiles and dienophiles, readily trapped by nucleophiles or dienes in cycloaddition reactions. psu.edusci-hub.ru For example, treatment of a 3-bromo or 3-chloropyridine (B48278) with LDA in the presence of furan (B31954) generates a 3,4-pyridyne that is immediately intercepted in a Diels-Alder reaction. psu.edu This strategy provides a powerful method for constructing complex, fused-ring systems.

The table below summarizes methods for generating such reactive intermediates from halopyridine precursors.

Precursor TypeReagent(s)IntermediateTrapping AgentProduct Class
3-HalopyridineLithium Diisopropylamide (LDA)3,4-PyridyneFuranDihydroisoquinoline derivatives
2-Chloro-4-alkoxypyridineLDA4-Alkoxy-2,3-pyridyneFuranEpoxyquinoline derivatives
5-Chloro-2-isopropoxypyridinetert-Butyllithium (tBuLi)6-Isopropoxy-3,4-pyridyneFuranEpoxyisoquinoline derivatives

The generation and trapping of these intermediates represent a sophisticated strategy for the advanced functionalization of the pyridine core. sci-hub.ruresearchgate.net

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions. beilstein-journals.org This methodology is highly applicable to aryl halides, including this compound. The general mechanism involves a photocatalyst that, upon absorbing light, becomes excited and can engage in a single-electron transfer (SET) with the aryl halide. beilstein-journals.org This process generates an aryl radical, which is a versatile intermediate for forming new bonds. beilstein-journals.orgnih.gov

The combination of photoredox catalysis with transition metal catalysis, particularly nickel (dual catalysis), has proven to be a powerful strategy. nih.govrsc.org In these systems, the photocatalyst generates a Ni(I) species from a Ni(II) precatalyst. This Ni(I) complex readily undergoes oxidative addition with the aryl bromide. The resulting Ni(III) intermediate can then couple with another radical species or other nucleophiles before reductive elimination yields the product and regenerates the nickel catalyst. rsc.orgrsc.org This dual catalytic cycle allows for the chemoselective activation of aryl bromides over other functional groups. nih.gov

This approach is suitable for a wide range of transformations, including C-C cross-couplings and aminocarbonylations, and is compatible with various heteroaromatic substrates, including those based on pyridine. rsc.orgacs.org

Catalyst SystemReaction TypeRole of PhotocatalystSubstrate Scope
Organic Dye (e.g., Eosin Y, 4CzIPN) Phosphonylation, AminocarbonylationDirect SET with substrate or reagentAryl & Heteroaryl Halides
Iridium or Ruthenium Complexes C(sp³)-H Arylation, Cross-CouplingGeneration of Ni(I) from Ni(II)Aryl & Heteroaryl Bromides
Ni/Photoredox Dual Catalysis Alkylarylation, AminocarbonylationRegenerates active Ni(0) or Ni(I) speciesAryl & Heteroaryl Bromides, Alkynes

The applicability of these methods makes this compound a valuable building block for synthesizing complex molecules through radical-mediated, light-driven reactions.

Stereochemical and Regiochemical Studies in Pyridine Functionalization

The precise control over the position (regiochemistry) and three-dimensional arrangement (stereochemistry) of new functional groups is a central challenge in modern synthesis. For a molecule like this compound, these considerations are paramount in determining the outcome of a reaction and the properties of the final product.

Regiochemistry: The functionalization of the substituted pyridine ring can occur at several positions, and directing a reaction to a single site is crucial. In reactions involving pyridyne intermediates, the position of nucleophilic attack is influenced by the electronic and steric properties of existing substituents. For instance, the reaction of a 5-bromo-3,4-pyridyne intermediate with a nucleophile showed a reversal of regioselectivity compared to the unsubstituted pyridyne, favoring attack at the C3 position. nih.gov

In transition-metal-catalyzed cross-coupling reactions, the choice of catalyst, ligands, and reaction conditions dictates the regiochemical outcome. For example, in the synthesis of β-carbolines from a related bromo-isopropoxypyridine isomer, protecting groups and specific palladium precatalysts were essential to block the formation of undesired regioisomers during an intramolecular Heck cyclization. rsc.org Halogen-metal exchange reactions are also highly regioselective, with the site of metalation being directed by other functional groups on the ring, enabling the controlled introduction of electrophiles at specific positions. mdpi.com

Stereochemistry: Although this compound is an achiral molecule, stereochemical control becomes critical when a reaction introduces a chiral center. The dearomatization of pyridines is a powerful strategy for synthesizing enantioenriched piperidines, which are valuable scaffolds in medicinal chemistry. mdpi.com This can be achieved using chiral catalysts, such as copper or rhodium complexes bearing chiral ligands. mdpi.comacs.org These catalysts can control the facial selectivity of a nucleophilic attack on an activated pyridinium (B92312) salt, leading to products with high enantiomeric excess. mdpi.comresearchgate.net The stereochemical properties of ligands can also modulate the binding affinity and selectivity for different metal ions, which can be a controlling factor in catalysis. nih.gov

The table below summarizes key factors that influence the regiochemical and stereochemical outcomes in the functionalization of pyridine derivatives.

Control TypeInfluencing FactorsMethodologiesDesired Outcome
Regioselectivity Directing groups (e.g., -OR, -Cl), Base/Catalyst choice, Steric hindranceDirected ortho-metalation, Pyridyne formation, Pd-catalyzed cross-couplingSite-specific functionalization (e.g., C2 vs. C5 vs. C6)
Stereoselectivity Chiral catalysts, Chiral auxiliaries, Substrate geometry (E/Z)Asymmetric dearomatization, Enantioselective reductionFormation of a single enantiomer or diastereomer

These studies highlight the sophisticated strategies available to control the precise three-dimensional structure and substitution pattern when using this compound as a synthetic precursor.

Applications and Research Trajectories of 3 Bromo 4 Isopropoxypyridine in Chemical Biology and Medicinal Chemistry

Role as a Versatile Pharmaceutical Intermediate

3-Bromo-4-isopropoxypyridine serves as a key intermediate in the synthesis of a wide range of pharmaceutical and chemical products. indiamart.com Its utility stems from the reactivity of the bromine atom, which can be readily displaced or participate in various cross-coupling reactions, and the isopropoxy group, which can influence the compound's solubility and metabolic stability. sigmaaldrich.commdpi.com

Precursor to Biologically Active Heterocycles

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a significant majority of approved drugs containing at least one heterocyclic ring. mdpi.com this compound is a valuable precursor for the synthesis of diverse and complex biologically active heterocycles. researchgate.netchim.it The bromine atom at the 3-position allows for the introduction of various functional groups and the construction of fused ring systems. For instance, it can be a starting point for creating more complex pyridine (B92270) derivatives or for building entirely new heterocyclic scaffolds. researchgate.net The isopropoxy group at the 4-position can modulate the physicochemical properties of the resulting molecules, which is a critical aspect of drug design. mdpi.com

The synthesis of these heterocycles often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, where the bromo-substituent is replaced with other chemical moieties to build molecular complexity. barrowneuro.org This approach has been utilized to generate libraries of compounds for high-throughput screening and to synthesize targeted molecules with specific biological activities.

Synthesis of Drug Candidates and Their Analogs

The strategic placement of the bromo and isopropoxy groups on the pyridine ring makes this compound an ideal starting material for the synthesis of drug candidates and their analogs. mdpi.comgoogleapis.com The bromine atom provides a handle for late-stage functionalization, allowing for the rapid generation of a series of related compounds (analogs) to explore structure-activity relationships. nih.gov

IntermediateApplication
This compoundPrecursor for synthesizing various pharmaceutical and chemical products. indiamart.com
5-Bromo-2-isopropoxy pyridineUsed in the synthesis of intermediates for Perampanel. google.com
3-Bromo-5-isopropoxypyridineEmployed in the preparation of nicotinic receptor ligands. barrowneuro.org

Utility in Medicinal Chemistry Research

Beyond its role as a synthetic intermediate, this compound and its derivatives are valuable tools in medicinal chemistry research for probing biological systems and designing novel therapeutics. mdpi.com

Structure-Activity Relationship (SAR) Investigations of Pyridine Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov The ability to systematically modify the structure of a lead compound and observe the effects on its potency and selectivity is crucial for drug optimization. This compound provides an excellent platform for such investigations. nih.gov

The bromine atom can be replaced with a wide variety of substituents using well-established chemical transformations. barrowneuro.org This allows medicinal chemists to explore the impact of different functional groups at the 3-position of the pyridine ring on biological activity. Similarly, while the isopropoxy group is often retained to maintain favorable properties, its modification can also be explored to fine-tune the molecule's characteristics. These systematic modifications generate valuable SAR data that guide the design of more potent and selective drug candidates. barrowneuro.orgnih.gov

Targeting Specific Biological Pathways (e.g., Enzyme Inhibition)

Substituted pyridines are known to interact with a wide range of biological targets, including enzymes. juniperpublishers.com Derivatives of this compound can be designed to target specific enzymes involved in disease pathways. unipr.it For example, by incorporating appropriate pharmacophoric features, molecules derived from this scaffold can be developed as inhibitors of kinases, proteases, or other enzyme classes. unipr.it

The isopropoxy group can play a role in orienting the molecule within the enzyme's active site, while the substituent introduced at the 3-position can form key interactions with specific amino acid residues, leading to potent and selective inhibition. juniperpublishers.com The bromine atom itself, or a functional group that replaces it, can be crucial for these binding interactions. nih.gov

Enzyme TargetInhibitor ScaffoldSignificance
Serine ProteasesPyridinylboronic acidsPotential for treating protease-related diseases.
Glyceraldehyde-3-phosphate dehydrogenase (hGAPDH)3-bromo-4,5-dihydroisoxazole (BDHI) derivativesAnticancer therapy by targeting cancer cell metabolism. unipr.it
Acetylcholinesterase (AChE)N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamidesTreatment of diseases like Alzheimer's by preventing the breakdown of acetylcholine. juniperpublishers.com

Development of Covalent Inhibitors with Pyridine Moieties

Covalent inhibitors are a class of drugs that form a permanent, covalent bond with their biological target. mdpi.comsioc-journal.cn This can lead to prolonged duration of action and increased potency. The development of targeted covalent inhibitors has gained significant traction in recent years. nih.gov

The bromine atom in this compound can be exploited in the design of covalent inhibitors. While not a highly reactive electrophile itself, it can be a precursor to a more reactive "warhead" that can form a covalent bond with a nucleophilic amino acid residue (such as cysteine) in the target protein. unipr.it For instance, the bromo-substituted pyridine could be part of a molecule designed to first bind non-covalently to the target protein, positioning the reactive moiety for a subsequent covalent reaction. This strategy allows for the development of highly specific and potent inhibitors. unipr.itmdpi.com

Contribution to Agrochemical Synthesis

The structural motifs present in this compound are of significant interest in the agrochemical industry. The pyridine core is a common feature in many successful pesticides, and the bromo and isopropoxy substituents provide handles for further chemical elaboration to fine-tune biological activity and physical properties.

Intermediate for Crop Protection Agents

This compound serves as a key intermediate in the synthesis of a variety of crop protection agents. Its utility lies in its ability to participate in a range of coupling reactions, allowing for the introduction of diverse functionalities. This adaptability is crucial for creating new active ingredients that can address the ongoing challenges of pest and weed resistance. The development of environmentally friendly and selective herbicides and pesticides is a major goal in modern agriculture, and intermediates like this compound are instrumental in achieving this. nih.gov The synthesis of novel agrochemicals often involves the structural modification of existing compounds to enhance their efficacy and reduce environmental impact. researchgate.net

Design of Novel Pesticides and Herbicides

The discovery of new pesticides and herbicides is essential for global food security. mdpi.com Researchers are constantly exploring new chemical scaffolds to identify compounds with novel modes of action. This compound provides a platform for the design of such molecules. By strategically modifying its structure, chemists can develop new insecticides and herbicides. For instance, the pyridine ring is a known toxophore in certain classes of insecticides, and the isopropoxy group can influence the compound's uptake and translocation in plants. The bromine atom offers a reactive site for introducing other functional groups to create derivatives with enhanced pesticidal or herbicidal properties. nih.gov The design strategy for new pesticides often involves creating a series of analogs to explore structure-activity relationships, and this compound is an ideal starting point for such investigations. mdpi.commdpi.comfrontiersin.org

Applications as a Chemical Biology Probe

Chemical probes are small molecules used to study biological systems. efmc.infoprobes-drugs.org this compound and its derivatives have emerged as useful tools in this area due to their ability to interact with specific biological targets.

Investigation of Molecular Mechanisms

The unique electronic and steric properties of this compound make it a valuable scaffold for designing probes to investigate molecular mechanisms. By incorporating this moiety into larger molecules, researchers can study enzyme-substrate interactions, receptor binding, and other fundamental biological processes. The bromine atom can be used as a handle for attaching reporter groups, such as fluorescent tags or affinity labels, allowing for the visualization and identification of target proteins.

Probing Signaling Pathways in Biological Systems

Signaling pathways are complex networks that control cellular processes. Dysregulation of these pathways is often implicated in disease. Chemical probes derived from this compound can be used to dissect these intricate networks. For example, a derivative of this compound could be designed to selectively inhibit a specific kinase in a signaling cascade, allowing researchers to study the downstream effects of that inhibition. This information is crucial for understanding disease pathogenesis and for the development of new therapeutic agents. Some bromophenol compounds have been shown to modulate signaling pathways such as NF-κB and STAT1. researchgate.net

Exploration in Material Science and Advanced Organic Synthesis Beyond Pharmaceuticals

The versatility of this compound extends beyond the life sciences into the realm of material science and advanced organic synthesis. sdu.dkiranchembook.ir

The development of novel materials with specific optical, electronic, or mechanical properties is a rapidly growing field. scirp.orgjournaljmsrr.com The pyridine ring in this compound can be incorporated into polymers or other macromolecules to create materials with unique characteristics. The bromine atom allows for polymerization reactions or for grafting onto surfaces to modify their properties.

In the context of advanced organic synthesis, this compound serves as a valuable building block for the construction of complex molecular architectures. sdu.dkiranchembook.ir Its reactivity in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, makes it a key component in the synthesis of a wide range of organic compounds. These synthetic methodologies are not only crucial for drug discovery but also for the creation of new materials and functional molecules.

Regioisomeric Bromoisopropoxypyridines and Their Synthesis

Regioisomers, compounds with the same molecular formula but different spatial arrangements of substituents, can exhibit markedly different chemical and biological properties. The synthesis of specific bromoisopropoxypyridine regioisomers requires carefully chosen synthetic strategies to ensure the desired substitution pattern.

4-Bromo-2-isopropoxypyridine serves as a versatile building block in organic synthesis. a2bchem.com While specific, detailed synthetic procedures are not extensively published in readily available literature, its preparation can be inferred from established methods for analogous alkoxypyridines. A common approach involves the nucleophilic substitution of a suitable precursor, such as 4-bromo-2-chloropyridine, with sodium isopropoxide.

Alternatively, methods developed for the synthesis of substituted methoxypyridines, such as directed metalation, offer a pathway. arkat-usa.orgresearchgate.net For instance, the synthesis of 2-bromo-4-methoxypyridine (B110594) has been achieved by first lithiating 4-methoxypyridine (B45360) at the C-2 position, followed by bromination. arkat-usa.orgresearchgate.net A similar strategy could theoretically be applied to 2-isopropoxypyridine, though the increased steric bulk of the isopropoxy group might influence the regioselectivity and efficiency of the lithiation step. This compound is typically a liquid at room temperature and is noted for its utility in introducing the 4-bromo-2-isopropyloxy pyridine moiety into more complex molecules. a2bchem.comsigmaaldrich.com

3-Bromo-5-isopropoxypyridine is another important isomer, often appearing as a white solid used as a key intermediate in organic synthesis. guidechem.commusechem.com Its synthesis can be achieved from 3-bromo-5-hydroxypyridine. The precursor, 3-bromo-5-hydroxypyridine, can itself be synthesized through methods such as the decarboxylation of 5-bromopyridine-3-boric acid or from 3-amino-5-bromopyridine. chemicalbook.com Following the preparation of the hydroxypyridine, a standard Williamson ether synthesis with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base would yield the target 3-bromo-5-isopropoxypyridine.

Regioisomer Data
Compound Name 4-Bromo-2-isopropoxypyridine
CAS Number 1142194-24-8 sigmaaldrich.com
Molecular Formula C₈H₁₀BrNO sigmaaldrich.com
Physical Form Liquid sigmaaldrich.com
Plausible Synthetic Precursor 4-Bromo-2-chloropyridine
Compound Name 3-Bromo-5-isopropoxypyridine
CAS Number 212332-40-6 guidechem.com
Molecular Formula C₈H₁₀BrNO guidechem.com
Physical Form White Solid guidechem.com
Plausible Synthetic Precursor 3-Bromo-5-hydroxypyridine chemicalbook.com

Modification of the Isopropoxy Group

Altering the alkoxy group provides a direct method for tuning the molecule's properties. This can involve changing the alkyl chain length, branching, or introducing further substitution.

The synthesis of various alkoxy and substituted alkoxypyridine analogs often relies on directed metalation and metal-halogen exchange reactions. arkat-usa.orgresearchgate.net These techniques allow for the regioselective introduction of functional groups onto halo-substituted alkoxypyridines. For example, starting with a precursor like 2,5-dibromopyridine, one can perform a regioselective lithiation at the C-4 position, followed by quenching with an electrophile to introduce a new substituent. researchgate.net Subsequent nucleophilic substitution of one of the bromine atoms with an alkoxide (e.g., sodium methoxide, sodium ethoxide) can generate a range of bromo-alkoxypyridine analogs. arkat-usa.org

The reaction of 3-halopyridines with various alcohols in the presence of a strong base like potassium t-butoxide can also yield 4-alkoxypyridine derivatives, proceeding through a proposed pyridyne intermediate. researchgate.net This highlights a pathway to diversify the alkoxy group on a pre-functionalized pyridine ring. researchgate.net

Variations in the alkoxy group can significantly impact the reactivity and potential biological activity of the pyridine derivative. The influence is typically twofold:

Steric Effects : Larger, bulkier alkoxy groups (like isopropoxy or tert-butoxy) can sterically hinder adjacent positions on the pyridine ring. This can affect reaction rates for subsequent functionalization steps, for example, by impeding the approach of a reagent to a nearby reactive site.

While direct studies on this compound are limited, research on analogous heterocyclic systems demonstrates the importance of such variations. For example, studies on 1,5-benzothiazepines and 5-alkoxymethyluracils have shown that modifying alkyl and alkoxy substituents is a key strategy for tuning vasodilating, antihypertensive, antiviral, and cytotoxic activities. nih.govnih.gov This establishes a strong precedent that modifying the alkoxy group on a bromopyridine core is a valid strategy for developing new compounds with tailored biological profiles.

Alkoxy Group Expected Steric Hindrance Expected Electronic Influence Potential Impact
Methoxy (B1213986) (-OCH₃)LowStrong electron-donating (resonance)Increased ring electron density, minimal steric hindrance.
Ethoxy (-OCH₂CH₃)ModerateSimilar to methoxySlightly more lipophilic, minor increase in steric bulk.
Isopropoxy (-OCH(CH₃)₂)HighSimilar to methoxySignificant steric hindrance at adjacent positions (C3, C5), potentially directing reactions elsewhere or lowering rates. Increased lipophilicity.
Substituted AlkoxyVariableVariableCan introduce new functional groups, alter solubility, and provide sites for further conjugation.

Further Functionalization of the Pyridine Ring

The pyridine ring of bromo-alkoxypyridines is ripe for further chemical modification, primarily through reactions that leverage the bromine substituent or activate other positions on the ring.

Key strategies include:

Metal-Halogen Exchange : The bromine atom can be readily exchanged with a metal (typically lithium) by treatment with an organolithium reagent like n-butyllithium or t-butyllithium. researchgate.net The resulting lithiated pyridine is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce new functional groups.

Directed Ortho-Metalation (DoM) : A substituent on the pyridine ring can direct metalation (lithiation) to an adjacent position. researchgate.net For halo-alkoxypyridines, both the alkoxy and bromo groups can act as directing groups, sometimes leading to challenges in regioselectivity. arkat-usa.orgresearchgate.net However, by carefully choosing the base and reaction conditions, specific positions can be targeted for functionalization. researchgate.netresearchgate.net Advanced TMP-based (2,2,6,6-tetramethylpiperidide) reagents have been developed that exhibit unprecedented regiodivergence, allowing for selective metalation at positions that override the classic directing effects of the initial substituents. researchgate.net

Cross-Coupling Reactions : The carbon-bromine bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Reactions such as Suzuki (with boronic acids), Heck (with alkenes), Stille (with organotins), and Sonogashira (with terminal alkynes) allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl, vinyl, or alkynyl groups to the pyridine core. arabjchem.orgambeed.com These reactions are fundamental in building molecular complexity. arabjchem.org For example, 2,6-dialkynylpyridine derivatives can be synthesized from dichloropyridines, demonstrating that halo-positions can be selectively functionalized. arabjchem.org

These functionalization techniques transform simple bromo-alkoxypyridines into highly decorated and complex molecular architectures suitable for a wide range of applications in materials science and medicinal chemistry.

Introduction of Additional Halogens or Other Substituents

The strategic introduction of additional halogens and other substituents onto the this compound scaffold is a key strategy for modulating the physicochemical and biological properties of the resulting derivatives. The reactivity of the pyridine ring allows for a variety of substitution reactions, enabling the synthesis of a diverse range of analogs.

Halogens, such as chlorine and iodine, can be introduced at various positions on the pyridine ring, influencing the electronic nature and steric profile of the molecule. britannica.comnih.govvulcanchem.com For instance, the synthesis of 5-chloro-6-isopropoxypyridine-3-boronic acid demonstrates the incorporation of a chlorine atom adjacent to the isopropoxy group. This particular substitution pattern, with a boronic acid at the 3-position, a chlorine at the 5-position, and an isopropoxy group at the 6-position, creates a unique electronic environment. The presence of both an electron-withdrawing chlorine and an electron-donating alkoxy group on the pyridine ring results in an asymmetric electron distribution that can influence binding interactions with biological targets.

Beyond halogens, other functional groups can be incorporated to explore a wider chemical space. For example, cyanation of a bromo-substituted pyrazolopyridine derivative has been achieved using copper cyanide (CuCN) in DMF, demonstrating a method for introducing a nitrile group. nih.gov This reaction highlights a pathway for converting a bromo-substituent into a different functional group, thereby expanding the range of accessible derivatives.

The synthetic routes to these multi-substituted pyridines often involve multi-step sequences. For example, the synthesis of 5-bromo-3-isopropoxypyridine can be achieved by heating 3,5-dibromopyridine (B18299) with potassium isopropoxide in the presence of copper powder. google.com This intermediate can then be further functionalized.

The following table provides examples of substituted pyridine derivatives and the methods used for their synthesis:

Compound NameStarting MaterialReagents and ConditionsReference
5-Chloro-6-isopropoxypyridine-3-boronic acidNot specifiedNot specified
3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile6-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridineCuCN, DMF, 110 °C nih.gov
5-Bromo-3-isopropoxypyridine3,5-DibromopyridinePotassium isopropoxide, isopropanol (B130326), copper powder, 140 °C google.com
3-IodonaphthothiopheneNot specifiedPalladium-catalyzed reaction chemrxiv.org

Post-Coupling Modifications and Derivatization Strategies

Following the initial synthesis of the core this compound structure, a variety of post-coupling modifications and derivatization strategies can be employed to further diversify the molecular architecture. These modifications are crucial for fine-tuning the properties of the lead compounds and exploring structure-activity relationships.

A common and powerful strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the bromine-bearing position. For instance, the Suzuki-Miyaura cross-coupling of a brominated benzo researchgate.netannulene-8-carboxylate with various arylboronic acids has been used to generate a library of derivatives. rsc.org Similarly, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been coupled with different aryl boronic acids using a palladium catalyst to produce a series of arylated analogs. mdpi.com

Another important post-coupling modification is the transformation of existing functional groups. For example, an ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse set of amides. rsc.org This approach, often utilizing coupling reagents like COMU or HATU, allows for the introduction of a wide range of substituents at the amide nitrogen. rsc.org

Furthermore, functionalization can be achieved through reactions that modify the pyridine ring itself or its substituents. For example, a bromo-substituent can be converted to a different functional group, such as a nitrile, through cyanation reactions. nih.gov Additionally, other parts of the molecule can be modified. For instance, in the synthesis of isosteviol-based 1,3-aminoalcohols, the carboxylate ester function was modified to the free carboxylic acid, benzyl (B1604629) ester, and acryloyl ester to study the effect of these changes on biological activity. nih.gov

These derivatization strategies are often guided by the need to improve biological activity, selectivity, or pharmacokinetic properties. The ability to perform these modifications in the later stages of a synthetic sequence allows for the rapid generation of analogs for biological evaluation.

The table below summarizes some post-coupling modification strategies and their applications:

Modification StrategyReaction TypeApplicationReference
ArylationSuzuki-Miyaura Cross-CouplingIntroduction of various aryl and heteroaryl groups rsc.orgmdpi.com
Amide FormationAmide CouplingGeneration of a library of amides with diverse substituents rsc.org
Functional Group TransformationCyanationConversion of a bromo-substituent to a nitrile group nih.gov
Ester ModificationHydrolysis and EsterificationVariation of the ester group to study its effect on biological activity nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Correlations between Structural Changes and Biological Profiles

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound derivatives influence their biological activity. These studies systematically alter different parts of the molecule and assess the impact on potency, selectivity, and other biological parameters.

One key area of investigation is the substitution pattern on the pyridine ring. For example, in a series of 7-heteroaryl-3-azabicyclo[3.3.1]non-6-enes, substituents at the 5'- and 6'-positions of the pyridine ring were found to significantly modulate affinity for nicotinic receptor subtypes. barrowneuro.org The introduction of an isopropoxy group at the 6-position of the pyridine ring in a different series of compounds led to a highly potent CCR2 ligand with only moderate affinity for the CCR5 receptor. rsc.org This highlights the importance of the position and nature of the alkoxy substituent in determining receptor selectivity.

The nature of the substituent also plays a critical role. In the aforementioned nicotinic receptor ligand series, electron-withdrawing groups at the 5'-position, such as fluoro, cyano, and trifluoromethyl, were evaluated. barrowneuro.org While 5-fluoro substitution did not significantly alter the affinity profile, cyano and trifluoromethyl groups led to a loss in α7 affinity while retaining high α4β2 affinity. barrowneuro.org This suggests that the electronic properties of the substituent can selectively impact binding to different receptor subtypes.

Furthermore, modifications to other parts of the molecule can have profound effects on the biological profile. In a study of benzo researchgate.netannulene-based CCR2 and CCR5 antagonists, variations in the amide N-substituent and the aryl moiety at the 2-position of the benzo researchgate.netannulene scaffold were extensively explored. rsc.org The introduction of bulky alkyl substituents at the para-position of a phenyl ring did not significantly affect CCR2/CCR5 selectivity, whereas the introduction of a lipophilic isopropoxy group into the pyridine ring led to a highly potent and selective CCR2 ligand. rsc.org

The following table summarizes some observed SAR trends for derivatives related to this compound:

Structural ModificationEffect on Biological ProfileCompound SeriesReference
Introduction of a 6-isopropoxy group on the pyridine ringIncreased potency and selectivity for the CCR2 receptorBenzo researchgate.netannulene-based antagonists rsc.org
5'-Fluoro substitution on the pyridine ringNo significant change in affinity for nicotinic receptor subtypes7-Heteroaryl-3-azabicyclo[3.3.1]non-6-enes barrowneuro.org
5'-Cyano or 5'-trifluoromethyl substitution on the pyridine ringDecreased α7 affinity, retained high α4β2 affinity7-Heteroaryl-3-azabicyclo[3.3.1]non-6-enes barrowneuro.org
Variation of the amide N-substituentModulated CCR2 and CCR5 receptor affinityBenzo researchgate.netannulene-based antagonists rsc.org

Computational Modeling in SAR Exploration

Computational modeling plays an increasingly important role in the exploration of structure-activity relationships (SAR) for derivatives of this compound. These in silico methods provide valuable insights into the binding modes of ligands, rationalize experimental observations, and guide the design of new analogs with improved properties.

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target protein. For example, SAR-guided molecular docking has been used to rationalize the binding modes of 2-PAM analogs at the active site of acetylcholinesterase. pitt.edu By understanding how different substituents interact with the amino acid residues in the binding pocket, researchers can make more informed decisions about which modifications are likely to enhance binding affinity.

Quantum mechanics calculations, such as Density Functional Theory (DFT), can be employed to quantify the electronic properties of molecules. For instance, DFT calculations can be used to determine the electron-donating or electron-withdrawing effects of substituents on the pyridine ring. This information can then be correlated with the observed biological activity to understand how the electronic landscape of the molecule influences its interaction with the target.

In addition to predicting binding modes and electronic properties, computational models can be used to calculate various molecular descriptors that are relevant to a compound's pharmacokinetic properties, such as lipophilicity and polar surface area. These descriptors can be used to build quantitative structure-activity relationship (QSAR) models, which mathematically relate the structural features of a series of compounds to their biological activity.

The integration of computational modeling with experimental synthesis and biological testing creates a powerful feedback loop for lead optimization. Computational predictions can prioritize the synthesis of the most promising compounds, thereby saving time and resources. The experimental results, in turn, can be used to refine and validate the computational models, leading to more accurate predictions for future generations of compounds.

The table below lists some computational methods and their applications in SAR studies:

Computational MethodApplicationExampleReference
Molecular DockingPredicting ligand binding modes and rationalizing SAR dataRationalizing binding modes of 2-PAM analogs in acetylcholinesterase pitt.edu
Density Functional Theory (DFT)Quantifying electronic properties of moleculesCalculating electron-donating effects of substituents on a pyridine ring
Quantitative Structure-Activity Relationship (QSAR)Developing mathematical models to predict biological activityNot explicitly mentioned in the provided context, but a logical extension of SAR studies.

Conclusion

3-Bromo-4-isopropoxypyridine stands as a testament to the enduring importance of halogenated pyridines in modern chemical research. Its value lies not in its own end-use but in its role as a versatile and reactive intermediate. The strategic placement of the bromine atom and the isopropoxy group allows for its facile incorporation into more complex molecular frameworks through powerful synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. As the quest for novel pharmaceuticals, agrochemicals, and advanced materials continues, the utility of such well-designed building blocks is poised to grow, enabling the efficient and innovative synthesis of the molecules of tomorrow.

Theoretical and Computational Investigations of 3 Bromo 4 Isopropoxypyridine

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing the electronic structure of 3-Bromo-4-isopropoxypyridine, which in turn governs its physical and chemical characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in this case, the this compound molecule. DFT studies are instrumental in determining the most stable three-dimensional arrangement of atoms, or conformation, of the molecule. By calculating the molecule's energy for different spatial arrangements of its atoms, the geometry can be optimized to find the lowest energy state.

For this compound, DFT calculations would focus on key geometrical parameters such as bond lengths, bond angles, and dihedral angles. The isopropoxy group, in particular, can adopt various orientations relative to the pyridine (B92270) ring. DFT calculations can predict the most energetically favorable conformation, which is crucial for understanding how the molecule interacts with other molecules. The results of such a study would typically be presented in a table detailing the optimized geometric parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from a DFT Study (Note: These are representative values and not from an actual published study on this specific molecule.)

ParameterValue
C2-N1 Bond Length (Å)1.34
C3-C4 Bond Length (Å)1.40
C4-O Bond Length (Å)1.37
C3-Br Bond Length (Å)1.90
C2-N1-C6 Bond Angle (°)117.0
C3-C4-C5 Bond Angle (°)119.5
C4-O-C(isopropoxy) Bond Angle (°)118.0
C2-C3-C4-C5 Dihedral Angle (°)0.5
C3-C4-O-C(isopropoxy) Dihedral Angle (°)15.0

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals in this compound provide significant insights into its electrophilic and nucleophilic nature.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally indicates higher reactivity. For this compound, FMO analysis would map the electron density of the HOMO and LUMO across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack. The bromine atom, being electronegative, and the nitrogen atom in the pyridine ring are expected to significantly influence the distribution of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These are representative values and not from an actual published study on this specific molecule.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution within a molecule. mit.edu It provides a color-coded map of the electrostatic potential on the electron density surface. MESP is a valuable tool for predicting how a molecule will interact with other charged species. mit.edu

In an MESP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this molecule, the nitrogen atom of the pyridine ring and the oxygen atom of the isopropoxy group are expected to be regions of negative potential, while the hydrogen atoms and the area around the bromine atom might exhibit positive potential.

Reaction Pathway Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. For this compound, computational studies can elucidate the pathways of important reactions such as cross-coupling and substitution reactions.

Many important reactions involving this compound, particularly cross-coupling reactions, proceed through catalytic cycles. Computational chemistry can be used to model these cycles, identifying the structures and energies of reactants, intermediates, transition states, and products.

Transition state analysis is a critical component of these studies. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. By calculating the energy of the transition state, chemists can determine the activation energy of a reaction, which is a key factor in determining the reaction rate. For catalytic reactions involving this compound, computational analysis of the transition states can help in understanding the efficiency of different catalysts and in designing improved catalytic systems.

The bromine atom on the pyridine ring of this compound makes it a suitable substrate for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitution reactions. Computational studies can provide detailed mechanistic insights into these transformations.

For instance, in a palladium-catalyzed Suzuki cross-coupling reaction, computational modeling can trace the entire reaction pathway, including the oxidative addition of this compound to the palladium catalyst, transmetalation with a boronic acid derivative, and the final reductive elimination step to form the product. These studies can reveal the rate-determining step of the reaction and explain the observed regioselectivity and stereoselectivity. Similarly, for nucleophilic aromatic substitution reactions, computational analysis can help to understand the factors that influence the position of attack by a nucleophile on the pyridine ring.

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools to understand the behavior of molecules at an atomic level. For substituted pyridines, these techniques can provide insights into their structural and dynamic properties, as well as their interactions with biological macromolecules.

Conformational Analysis and Dynamics

A thorough conformational analysis for this compound would involve identifying the most stable three-dimensional arrangements of the molecule. This is largely influenced by the rotation around the C-O bond of the isopropoxy group and the C-C bond connecting it to the pyridine ring. Computational methods such as semiempirical calculations (like AM1) and more advanced quantum mechanical calculations could be employed to determine the potential energy surface and identify low-energy conformers.

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of this compound in various environments, such as in a vacuum or in a solvent. These simulations track the movements of atoms over time, providing information on the flexibility of the molecule and the transitions between different conformations. For instance, studies on other pyridine derivatives have utilized MD simulations to understand their behavior in different contexts, such as combustion processes, though this is not directly relevant to biological systems. ucl.ac.uk

Ligand-Target Interactions in Biological Systems (e.g., Protein Binding)

To understand the potential biological activity of this compound, molecular docking and MD simulations are critical tools for studying its interactions with protein targets. Molecular docking predicts the preferred binding orientation of a ligand to a protein, while MD simulations can provide a more detailed picture of the stability of the ligand-protein complex and the key interactions involved.

For example, a study on a series of substituted pyridine derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1) used molecular docking to identify the probable binding mode. tandfonline.comnih.gov The study suggested that key residues such as Asp555 and Lys661, along with hydrophobic interactions, were important for binding. tandfonline.comnih.gov MD simulations further revealed the stability of these interactions and the importance of a conserved water-bridge motif. tandfonline.comnih.gov While this research provides a framework for how such studies are conducted, the specific interactions of this compound would be unique to its structure and the target protein.

Application of Machine Learning in Chemical Space Exploration

Machine learning (ML) is increasingly being used to accelerate the discovery and development of new molecules. These approaches can be applied to predict various properties of compounds, including their synthesis, reactivity, and biological activity.

Predictive Models for Synthesis and Reactivity

ML models can be trained on large datasets of chemical reactions to predict the outcome of a novel reaction or to suggest optimal reaction conditions. For pyridine derivatives, ML could be used to predict the feasibility and yield of different synthetic routes to this compound and its analogues. For instance, machine learning has been used to predict the yield in Cu-catalyzed P–H reactions involving pyridine derivatives. nih.gov Furthermore, AI and machine learning are being developed to assist in retrosynthesis, which is the process of planning a synthetic route to a target molecule. arxiv.org

In Silico Screening for Novel this compound Derivatives

In silico screening uses computational methods to rapidly evaluate large libraries of virtual compounds for their potential to interact with a biological target. ML models can be trained to predict the activity of molecules based on their structural features. This allows for the efficient identification of promising candidates for further experimental investigation.

For example, in silico screening has been used to identify potential antimalarial compounds from a library of pyridine-substituted pyrazole 1,3,5-triazine derivatives. malariaworld.org Similarly, a study on pyridine N-oxide compounds used 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, a type of ML approach, to investigate their potential as inhibitors of SARS-CoV-2. researchgate.net Such an approach could be applied to a virtual library of derivatives of this compound to identify compounds with potentially enhanced biological activity.

Advanced Characterization and Structural Elucidation Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to elucidating the molecular structure of 3-Bromo-4-isopropoxypyridine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature signals for the three protons on the pyridine (B92270) ring. The proton at position 2 (H-2) and the proton at position 6 (H-6) are expected to appear as singlets or narrow doublets at lower field due to the influence of the ring nitrogen. The proton at position 5 (H-5) would likely appear as a doublet. The aliphatic region would contain signals for the isopropoxy group: a septet for the methine proton (-CH-) and a doublet for the six equivalent methyl protons (-CH₃). compoundchem.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, eight distinct signals are expected: five for the pyridine ring carbons and three for the isopropoxy group carbons. The carbon atom attached to the bromine (C-3) would be shifted upfield compared to an unsubstituted carbon, while the carbon attached to the oxygen (C-4) would be significantly shifted downfield. udel.edulibretexts.org The chemical shifts of the carbons in the isopropyl group (one methine and two equivalent methyls) would appear in the typical aliphatic region. docbrown.info

2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm the assignments made from 1D spectra.

COSY would show correlations between adjacent protons, confirming the H-5/H-6 coupling on the pyridine ring and the methine/methyl coupling within the isopropoxy group.

HSQC would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the placement of the substituents on the pyridine ring, for instance, by showing a correlation from the isopropoxy methine proton to the C-4 carbon of the ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

Technique Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
¹H NMR H-2 (Pyridine)~8.3 - 8.5s or dDownfield due to proximity to nitrogen.
H-6 (Pyridine)~8.2 - 8.4dCoupled to H-5.
H-5 (Pyridine)~6.8 - 7.0dCoupled to H-6.
-OCH(CH₃)₂~4.6 - 4.8septCoupled to six methyl protons.
-OCH(CH₃)₂~1.3 - 1.5dSix equivalent protons.
¹³C NMR C-4 (C-O)~160 - 165sDownfield due to ether linkage.
C-2~150 - 152s
C-6~148 - 150s
C-5~110 - 115s
C-3 (C-Br)~95 - 100sShielded by bromine atom.
-OCH(CH₃)₂~70 - 75s
-OCH(CH₃)₂~20 - 25s

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is typically used to assess the purity of a sample and confirm its molecular weight. The liquid chromatograph separates the compound from any impurities, and the mass spectrometer then detects the molecular ion, which for this compound would correspond to its protonated form [M+H]⁺.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in the appearance of two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M) and another two mass units higher for the molecule containing ⁸¹Br (M+2). youtube.com This pattern is definitive proof of the presence of a single bromine atom in the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₈H₁₀BrNO
Monoisotopic Mass (for ⁷⁹Br) 214.9946 u
Monoisotopic Mass (for ⁸¹Br) 216.9925 u
Observed Ions (HRMS, ESI+) [M+H]⁺ at m/z 215.9997 and [M+2+H]⁺ at m/z 217.9976
Isotopic Peak Ratio (M:M+2) Approximately 1:1

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the C-O-C ether linkage is expected in the 1200-1250 cm⁻¹ region.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring would produce characteristic peaks in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The vibration for the carbon-bromine bond is expected to appear in the fingerprint region, typically between 500 and 650 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic)Pyridine Ring3050 - 3150Medium-Weak
C-H Stretch (Aliphatic)Isopropyl Group2850 - 2980Strong
C=C, C=N StretchPyridine Ring1400 - 1600Medium-Strong
C-O-C StretchAryl-alkyl ether1200 - 1250Strong
C-Br StretchBromo-aromatic500 - 650Medium

Diffraction Methods for Solid-State Structure

Diffraction techniques are employed to determine the arrangement of atoms within a crystalline solid, providing the most definitive structural information available.

Single-crystal X-ray crystallography is an experimental science that determines the precise three-dimensional atomic and molecular structure of a crystal. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed model of the electron density and thus the atomic positions can be generated. This technique provides unambiguous confirmation of molecular connectivity and yields precise data on bond lengths, bond angles, and torsional angles.

The term "absolute configuration" refers to the specific 3D spatial arrangement of atoms in a chiral molecule (e.g., R or S designation). Since this compound is an achiral molecule, it does not possess enantiomers and therefore does not have an absolute configuration to be determined. For this compound, the primary role of X-ray crystallography would be to provide an unequivocal confirmation of its molecular structure in the solid state, detailing the planarity of the pyridine ring, the conformation of the isopropoxy substituent, and the nature of any intermolecular interactions (e.g., π-stacking) that dictate the crystal packing. mdpi.comacs.org

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. rigaku.com Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and melting point. Powder X-ray Diffraction (PXRD) is the principal analytical technique used to identify and characterize these different crystalline forms. researchgate.net

In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline polymorph produces a unique diffraction pattern, which serves as a characteristic "fingerprint." mdpi.com By comparing the PXRD pattern of a sample to reference patterns, one can identify the specific polymorphic form present or determine if a sample is a mixture of different forms. This method is crucial for quality control in materials science and pharmaceutical development to ensure the correct and consistent crystalline form of a compound is produced. rigaku.com

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are indispensable tools for the separation, identification, and purification of chemical compounds. For substituted pyridines like this compound, High-Performance Liquid Chromatography (HPLC) and preparative chromatography are particularly crucial.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for assessing the purity of this compound. The development of a robust HPLC method is critical for separating the target compound from potential impurities, starting materials, and byproducts.

A typical HPLC method for a substituted pyridine derivative would involve a reversed-phase approach, utilizing a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance.

While specific experimental data for this compound is not extensively published, a plausible HPLC method can be extrapolated from methodologies used for similar brominated and alkoxylated pyridine derivatives. The following table outlines a hypothetical, yet scientifically grounded, set of HPLC parameters for the analysis of this compound.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 270 nm
Injection Vol. 10 µL
Expected RT ~12-15 minutes
Note: This is a hypothetical method and would require optimization.

Preparative Chromatography for Isolation

For the isolation of pure this compound on a larger scale, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads.

A common strategy for the purification of pyridine derivatives involves the use of reversed-phase preparative columns. For instance, a Waters X-bridge C18 column is often employed for the purification of various pyridine compounds. manufacturingchemist.com The mobile phase typically consists of a combination of water and an organic solvent like acetonitrile, often with a modifier such as ammonium hydroxide (B78521) to improve peak shape. manufacturingchemist.com

The goal of preparative chromatography is to achieve high purity of the target compound with a good recovery rate. The following table outlines a potential set of parameters for the preparative isolation of this compound.

ParameterValue
Column Waters X-bridge Prep C18, 100 mm x 30 mm, 5 µm
Mobile Phase A Water with 0.1% Ammonium Hydroxide
Mobile Phase B Acetonitrile with 0.1% Ammonium Hydroxide
Elution Isocratic or Gradient (dependent on impurity profile)
Flow Rate 40-60 mL/min
Loading Capacity Milligrams to grams (column dependent)
Detection UV-directed fractionation
Note: This is an exemplary method and would require optimization based on the specific impurity profile.

Integrated Analytical Approaches for Complex Pyridine Derivatives

The unambiguous structural elucidation of novel or complex pyridine derivatives like this compound necessitates an integrated analytical approach, often referred to as hyphenated techniques. scispace.comnih.govresearchgate.netlongdom.org These methods couple a separation technique with a spectroscopic detection method, providing comprehensive data from a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. longdom.org For this compound, LC-MS would provide not only the retention time from the HPLC separation but also the mass-to-charge ratio (m/z) of the parent molecule and its fragments. This information is invaluable for confirming the molecular weight and providing clues about the compound's structure. The presence of bromine would be readily identifiable from the characteristic isotopic pattern (approximately 1:1 ratio for 79Br and 81Br) in the mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed if the compound is sufficiently volatile and thermally stable. scispace.com This technique offers high-resolution separation and provides detailed mass spectra that can be compared against spectral libraries for identification.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents a powerful, albeit less common, hyphenated technique. researchgate.net It allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This can be particularly useful for identifying and characterizing impurities or degradation products in a complex mixture without the need for prior isolation.

For a comprehensive structural confirmation of this compound, a combination of standalone spectroscopic techniques following purification is standard practice. This typically includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the C-O-C ether linkage and the aromatic C-N bonds of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecule, which can be used to determine its elemental composition with a high degree of confidence.

By integrating these chromatographic and spectroscopic techniques, a complete and accurate characterization of this compound can be achieved, ensuring its identity and purity for any subsequent application.

Future Directions and Emerging Research Areas

Sustainable Synthesis of Halogenated Pyridines

The synthesis of halogenated pyridines, including 3-Bromo-4-isopropoxypyridine, is undergoing a paradigm shift, driven by the need for more environmentally benign and efficient manufacturing processes. Traditional methods for producing pyridines often involve harsh chemicals and conditions, leading to significant environmental and health concerns. benthamscience.com

Green Chemistry Principles in Manufacturing

The application of green chemistry principles is central to the future of halogenated pyridine (B92270) synthesis. This involves the development of methods that reduce waste, use less hazardous chemicals, and are more energy-efficient. One promising approach is the use of ionic liquids as sustainable alternatives to conventional solvents. benthamscience.com Ionic liquids can act as both solvents and catalysts, and their properties can be fine-tuned to optimize reaction conditions, leading to higher yields and selectivity in pyridine synthesis. benthamscience.com Microwave-assisted synthesis is another green chemistry tool that offers significant advantages, including shorter reaction times, higher yields, and the formation of purer products with minimal processing. acs.orgnih.govresearchgate.net These methods align with the core tenets of green chemistry by minimizing waste and energy consumption. acs.orgnih.govresearchgate.net

Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, represents a significant advancement in the synthesis of pyridines and other heterocyclic compounds. beilstein-journals.orgresearchgate.net This technology offers numerous advantages over traditional batch processing, including improved safety, better process control, and enhanced scalability. vcu.edu For the synthesis of pyridines, flow reactors can facilitate reactions that are difficult or hazardous to conduct in batch, such as those involving unstable intermediates or high temperatures and pressures. beilstein-journals.orgresearchgate.net The transition from batch to continuous flow processing can lead to significant improvements in reaction kinetics and processing rates, making the synthesis of compounds like this compound more efficient and cost-effective. researchgate.net Researchers have successfully demonstrated the use of flow reactors for the one-step preparation of pyridines, highlighting the potential of this technology to revolutionize their industrial production. beilstein-journals.orgresearchgate.net

Integration of this compound in Supramolecular Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the application of this compound. wikipedia.org The unique electronic and structural features of this compound make it an attractive building block for the construction of complex, self-assembled architectures. mdpi.com Pyridine-based ligands are extensively used in the design of discrete supramolecular assemblies due to their structural flexibility and ability to coordinate with metal ions. nih.gov

The bromine and isopropoxy substituents on the pyridine ring of this compound can influence its participation in non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking, which are the fundamental forces that govern the formation of supramolecular structures. supramolecularevans.com These interactions can be harnessed to create novel materials with tailored properties, such as molecular sensors, catalysts, and drug delivery systems. ijsr.netstudy.com The development of pyridine-amide based ligands has been a particular area of focus, as they offer dual functional groups that can participate in the formation of diverse topologies. nih.gov Future research will likely explore the incorporation of this compound into such systems to create functional materials with novel applications.

Exploration of Novel Bioactivities and Therapeutic Applications

Pyridine derivatives are a cornerstone of medicinal chemistry, with a wide range of biological activities and therapeutic applications. researchgate.netnih.gov The pyridine scaffold is present in numerous FDA-approved drugs, and its derivatives have shown promise as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. researchgate.netrsc.org The introduction of halogen atoms, such as bromine, can significantly enhance the biological activity of a molecule by improving its potency and pharmacokinetic properties. researchgate.net

While the specific bioactivities of this compound are not yet extensively documented, its structural motifs suggest potential for a variety of therapeutic applications. The halogenated pyridine core is a key feature in many biologically active compounds. nbinno.com For instance, derivatives of pyrrolo[3,4-c]pyridine have been investigated for their antidiabetic, antimycobacterial, and antiviral activities. mdpi.com Furthermore, thieno[2,3-b]pyridine derivatives have been synthesized and evaluated as potent anticancer agents that inhibit tubulin polymerization. nih.gov Given these precedents, future research is expected to focus on synthesizing and screening libraries of compounds derived from this compound to uncover novel therapeutic agents.

Advancements in Chemoinformatics and AI-Driven Discovery for Pyridine Compounds

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing the process of drug discovery and materials science. nih.gov These computational tools can be leveraged to accelerate the design and development of new pyridine-based compounds with desired properties. Chemoinformatics enables the analysis of large chemical datasets to identify structure-activity relationships and predict the properties of novel molecules, thereby reducing the time and cost associated with experimental screening. nih.gov

For a compound like this compound, chemoinformatic approaches can be used to design virtual libraries of derivatives and predict their potential biological activities or material properties. AI and machine learning algorithms can further enhance this process by identifying promising candidates for synthesis and testing. nih.gov These computational methods are becoming increasingly integral to modern drug discovery, from hit identification to lead optimization. mdpi.com The application of these data-driven approaches will be crucial in exploring the full chemical space around this compound and identifying new opportunities for its application.

Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of research involving this compound lies at the intersection of chemistry, biology, and materials science. Its versatile chemical nature makes it a valuable tool for researchers across these disciplines. In materials science, for example, pyridine derivatives are used in the development of functional materials such as polymers and optoelectronic devices. pipzine-chem.com The unique properties of this compound could be exploited to create novel materials with specific electronic or optical characteristics.

In the realm of chemical biology, this compound could serve as a scaffold for the development of molecular probes to study biological processes or as a starting point for the synthesis of new bioactive molecules. The integration of synthetic chemistry with biological screening and materials characterization will be essential to fully realize the potential of this compound. This multidisciplinary approach will foster innovation and lead to the discovery of new applications for this and other functionalized pyridine compounds.

Table of Research Findings on Sustainable Pyridine Synthesis

Research Area Key Findings Potential Impact on this compound Synthesis
Green Chemistry Microwave-assisted synthesis offers excellent yields (82%-94%), pure products, and short reaction times (2-7 min). acs.orgnih.govresearchgate.net More efficient and environmentally friendly production.
Ionic liquids can act as both solvents and catalysts, improving efficiency and selectivity. benthamscience.com Greener synthesis routes with potential for catalyst recycling.
Flow Chemistry Reduces a five-step batch process to a single continuous step, increasing yield from 58% to 92%. vcu.edu Safer, more scalable, and cost-effective manufacturing.

Table of Emerging Applications for Pyridine Derivatives

Field of Application Specific Area Relevance of this compound
Supramolecular Chemistry Self-assembled materials The pyridine core can act as a ligand for metal-coordination driven self-assembly. mdpi.comnih.gov
Molecular recognition The bromo and isopropoxy groups can direct non-covalent interactions for host-guest chemistry. supramolecularevans.com
Medicinal Chemistry Anticancer agents Thieno[2,3-b]pyridine derivatives show potent tubulin polymerization inhibition. nih.gov
Antiviral agents Pyrrolo[3,4-c]pyridine derivatives are being investigated as HIV-1 integrase inhibitors. mdpi.com
Materials Science Functional polymers Pyridine-containing polymers are explored for various applications. pipzine-chem.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.